6,6'-Disulfanediyldihexan-1-amine dihydrochloride
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Overview
Description
6,6’-Disulfanediyldihexan-1-amine dihydrochloride is a chemical compound with the molecular formula C12H30Cl2N2S2 and a molecular weight of 337.41 g/mol . It is primarily used for research purposes and is known for its unique structural properties, which include two amine groups and a disulfide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Disulfanediyldihexan-1-amine dihydrochloride typically involves the reaction of hexamethylenediamine with sulfur dichloride. The reaction is carried out under controlled conditions to ensure the formation of the disulfide bond. The product is then purified and converted to its dihydrochloride salt form .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the purity of the final product are critical factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
6,6’-Disulfanediyldihexan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
6,6’-Disulfanediyldihexan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,6’-Disulfanediyldihexan-1-amine dihydrochloride involves its ability to form and break disulfide bonds. This property is crucial in biological systems where disulfide bonds play a role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds .
Comparison with Similar Compounds
Similar Compounds
Cystamine dihydrochloride: Similar in structure but with a shorter carbon chain.
Dithiothreitol (DTT): A reducing agent commonly used in biochemistry.
Tris(2-carboxyethyl)phosphine (TCEP): Another reducing agent used in similar applications.
Uniqueness
6,6’-Disulfanediyldihexan-1-amine dihydrochloride is unique due to its longer carbon chain, which can affect its reactivity and interactions with other molecules. This makes it a valuable tool in specific research applications where other disulfide compounds may not be suitable .
Properties
IUPAC Name |
6-(6-aminohexyldisulfanyl)hexan-1-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N2S2.2ClH/c13-9-5-1-3-7-11-15-16-12-8-4-2-6-10-14;;/h1-14H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCHLIAUCZTPNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCSSCCCCCCN)CCN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30Cl2N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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